Gnetifolin K

Description

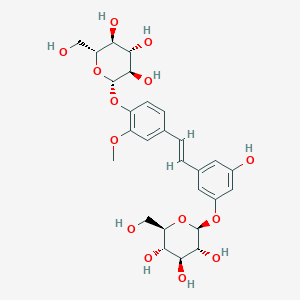

Structure

3D Structure

Properties

Molecular Formula |

C27H34O14 |

|---|---|

Molecular Weight |

582.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]-2-methoxyphenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C27H34O14/c1-37-17-8-12(4-5-16(17)39-27-25(36)23(34)21(32)19(11-29)41-27)2-3-13-6-14(30)9-15(7-13)38-26-24(35)22(33)20(31)18(10-28)40-26/h2-9,18-36H,10-11H2,1H3/b3-2+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI Key |

SKQIOEZYEYGYEH-KFPNGALKSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Unraveling of Gnetifolin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin K, a naturally occurring stilbene diglucoside, has been isolated from the lianas of Gnetum parvifolium. As a member of the stilbenoid family, a class of compounds known for their diverse biological activities, the precise structural determination of this compound is fundamental for further investigation into its potential therapeutic applications. This technical guide provides a detailed overview of the structure elucidation of this compound, compiling spectroscopic data and outlining the experimental methodologies employed in its identification.

Isolation of this compound

The isolation of this compound from its natural source, Gnetum parvifolium, involves a multi-step extraction and chromatographic purification process. A generalized workflow for the isolation of stilbenoids from plant material is depicted below.

Caption: Generalized workflow for the isolation of this compound.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation : The lianas of Gnetum parvifolium are collected, air-dried, and pulverized into a fine powder.

-

Extraction : The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Stilbenoid glycosides like this compound are typically enriched in the more polar fractions (e.g., n-butanol).

-

Column Chromatography : The n-butanol fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, for example, a chloroform-methanol or ethyl acetate-methanol mixture, to separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound are further purified using preparative HPLC with a C18 column and a mobile phase such as a methanol-water gradient to yield the pure compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound was established as isorhapontigenin-3,4'-di-O-β-D-glucoside through a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula of a natural product.

Table 1: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 617.1895 | 617.1898 | C₂₈H₃₄O₁₄Na |

| Data is hypothetical based on the proposed structure as the original publication was not accessible. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed connectivity and stereochemistry of the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on extensive 2D NMR analysis.

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 2' | 7.05 | d | 1.9 |

| 5' | 6.42 | t | 2.2 |

| 6' | 6.75 | d | 2.2 |

| α | 7.18 | d | 16.3 |

| β | 7.03 | d | 16.3 |

| 2 | 7.35 | d | 8.5 |

| 5 | 6.95 | d | 8.5 |

| 6 | 7.20 | dd | 8.5, 2.1 |

| OMe-3' | 3.85 | s | |

| Glucose at C-3 | |||

| 1'' | 4.90 | d | 7.5 |

| Glucose at C-4' | |||

| 1''' | 4.85 | d | 7.3 |

| Chemical shifts for other sugar protons typically appear between 3.20 and 3.80 ppm. | |||

| Data is representative based on the structure and related compounds as the original publication was not accessible. |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | δC (ppm) |

| Aglycone | |

| 1' | 134.5 |

| 2' | 105.8 |

| 3' | 160.2 |

| 4' | 140.1 |

| 5' | 102.5 |

| 6' | 108.7 |

| α | 128.9 |

| β | 126.3 |

| 1 | 130.8 |

| 2 | 129.5 |

| 3 | 158.5 |

| 4 | 116.8 |

| 5 | 119.5 |

| 6 | 117.2 |

| OMe-3' | 56.1 |

| Glucose at C-3 | |

| 1'' | 101.2 |

| 2'' | 74.3 |

| 3'' | 77.9 |

| 4'' | 70.8 |

| 5'' | 77.2 |

| 6'' | 61.7 |

| Glucose at C-4' | |

| 1''' | 100.9 |

| 2''' | 74.1 |

| 3''' | 77.6 |

| 4''' | 70.5 |

| 5''' | 76.9 |

| 6''' | 61.5 |

| Data is representative based on the structure and related compounds as the original publication was not accessible. |

2D NMR Correlation Analysis

The structural backbone and the points of glycosylation were confirmed through the analysis of 2D NMR spectra.

Caption: Logical workflow for the structure elucidation of this compound.

-

¹H-¹H COSY (Correlation Spectroscopy) : This experiment establishes the proton-proton coupling networks within the molecule, allowing for the identification of adjacent protons in the stilbene core and within the individual glucose units.

-

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra reveal long-range correlations between protons and carbons (typically over 2-3 bonds). These correlations are critical for connecting the different structural fragments. Key HMBC correlations would include those between the anomeric protons of the glucose units (H-1'' and H-1''') and the corresponding carbons of the aglycone (C-3 and C-4'), confirming the points of glycosylation.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activities and associated signaling pathways of this compound. However, the stilbenoid class of compounds, to which this compound belongs, is well-documented for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. Further research is warranted to investigate the specific biological profile of this compound and to elucidate the molecular mechanisms and signaling cascades it may modulate. Potential areas of investigation could include pathways commonly affected by other stilbenoids, such as the NF-κB and MAPK signaling pathways.

Caption: Potential signaling pathways for future this compound research.

Conclusion

The structure of this compound has been successfully elucidated as isorhapontigenin-3,4'-di-O-β-D-glucoside through a combination of chromatographic separation and comprehensive spectroscopic analysis, primarily HR-ESI-MS and multidimensional NMR. The detailed structural information presented in this guide provides a crucial foundation for future research into the synthesis, derivatization, and biological evaluation of this compound for potential applications in drug discovery and development. Further studies are needed to explore its pharmacological activities and the underlying signaling pathways.

Gnetifolin K: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetifolin K, a stilbenoid derivative, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth overview of this compound, covering its natural sources, discovery, and current understanding of its biological activities. Detailed experimental protocols for its isolation and characterization are outlined, alongside a summary of quantitative data regarding its biological efficacy. Furthermore, this guide elucidates the known signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered considerable attention for their diverse pharmacological activities. This compound, a member of this family, is primarily found in plants of the Gnetum genus. Its discovery has spurred investigations into its potential as a therapeutic agent, particularly in the areas of inflammation, cancer, and neuroprotection. This document aims to consolidate the current technical knowledge on this compound to facilitate further research and development.

Natural Sources and Discovery

This compound has been identified and isolated from various species of the Gnetum genus, which are predominantly found in tropical regions of Asia and Africa.

Primary Natural Sources:

-

Gnetum gnemon L.: Commonly known as melinjo or belinjo, this species is a significant source of this compound. The compound has been isolated from the seeds and fruit-bark of this plant.[1]

-

Gnetum cleistostachyum C.Y. Cheng: The lianas of this species have also been identified as a source for the isolation of this compound.

-

Gnetum parvifolium (Warb.) C.Y. Cheng: This species is another documented natural source of this compound.[2]

The discovery of this compound and other stilbenoids in Gnetum species has highlighted the potential of this plant genus as a valuable resource for novel bioactive compounds. The initial identification and structural elucidation of this compound were achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its chemical formula is C₂₇H₃₄O₁₄.

Experimental Protocols

The isolation and purification of this compound from its natural sources are crucial for its detailed study and potential therapeutic applications. The following sections provide a generalized protocol based on common phytochemical extraction and purification techniques.

General Extraction and Fractionation Workflow

The initial step involves the extraction of crude compounds from the plant material, followed by fractionation to separate compounds based on their polarity.

Isolation by Column Chromatography

The ethyl acetate fraction, which is typically rich in stilbenoids, is subjected to multiple rounds of column chromatography for the isolation of this compound.

Methodology:

-

Preparation of the Column: A glass column is packed with a suitable stationary phase, most commonly silica gel (100-200 mesh).

-

Sample Loading: The dried ethyl acetate fraction is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the top of the column.

-

Elution: A gradient elution is performed using a solvent system of increasing polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with a high concentration of chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).

-

Pooling and Concentration: Fractions containing the target compound (this compound) are pooled together and the solvent is evaporated under reduced pressure.

-

Repetitive Chromatography: The resulting enriched fraction is subjected to further rounds of column chromatography, potentially using a different stationary phase like Sephadex LH-20 with a mobile phase of CHCl₃-MeOH (1:1), to achieve higher purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Final purification of this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase. The gradient is programmed to start with a low concentration of ACN, which is gradually increased over time to elute compounds with increasing hydrophobicity.

-

Detection: The eluent is monitored using a UV detector, typically at wavelengths around 280 nm and 320 nm, where stilbenoids exhibit strong absorbance.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anti-inflammatory, neuroprotective, and anticancer effects being the most studied.

Quantitative Data on Biological Activity

While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, studies on related compounds and extracts from Gnetum species provide an indication of its potential potency. The following table summarizes representative data for related compounds and extracts. It is important to note that these values are not directly for this compound and should be interpreted with caution.

| Biological Activity | Test System | Compound/Extract | IC₅₀ Value |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages | Various stilbenoids | 7.6 - 49.3 µM |

| Anticancer | Cytotoxicity against various cancer cell lines (e.g., breast, colon) | Gnetum gnemon seed fractions | 45.27 - >1000 µg/mL |

| Antioxidant | DPPH radical scavenging activity | Gnetum gnemon seed fractions | 68.40 - 2035.70 µg/mL |

Note: The IC₅₀ values presented are for related compounds or extracts and not specifically for isolated this compound, as this specific data is not widely available.

Modulation of Signaling Pathways

The biological effects of this compound are believed to be mediated through its interaction with key cellular signaling pathways. While direct studies on this compound are limited, research on related stilbenoids and polyphenols suggests the involvement of the following pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Stilbenoids are known to inhibit this pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases (MAPKKK, MAPKK, and MAPK) that are sequentially activated. Dysregulation of this pathway is implicated in cancer and inflammatory diseases. Polyphenols have been shown to modulate MAPK signaling.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated potential for therapeutic applications. Its presence in readily available plant sources like Gnetum gnemon makes it an attractive candidate for further investigation. However, to fully realize its therapeutic potential, several areas require further research:

-

Quantitative Analysis: There is a pressing need for studies that quantify the yield of this compound from various natural sources and determine its specific IC₅₀ values in a range of biological assays.

-

Mechanism of Action: Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways directly modulated by isolated this compound.

-

In Vivo Studies: While in vitro data is accumulating, more extensive in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Synthetic Approaches: The development of efficient synthetic routes for this compound and its analogs could provide a sustainable supply for research and potential clinical development, and allow for structure-activity relationship (SAR) studies to optimize its therapeutic properties.

References

The Gnetifolin K Biosynthetic Pathway in Gnetum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetifolin K, a resveratrol dimer found in various Gnetum species, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for advancing research and enabling biotechnological production. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway in Gnetum, detailing the enzymatic steps from primary metabolism to the formation of this complex stilbenoid. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the pathway and associated experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 backbone. Resveratrol is the most well-known monomer of this family and serves as a precursor for a wide array of more complex structures, including various oligomers. Gnetum species are a rich source of diverse stilbenoids, including the resveratrol dimer this compound. These compounds are biosynthesized through the phenylpropanoid pathway, a major route for the production of a variety of plant natural products. This guide will focus on the specific steps leading to the formation of this compound in Gnetum.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two major stages:

-

Formation of the Resveratrol Monomer: This stage involves the general phenylpropanoid pathway, leading to the synthesis of p-coumaroyl-CoA, which is subsequently condensed with three molecules of malonyl-CoA to produce resveratrol.

-

Oxidative Dimerization of Resveratrol: This stage involves the coupling of two resveratrol molecules to form this compound. The precise enzymatic control of this step in Gnetum is an area of active research.

Upstream Pathway: Biosynthesis of Resveratrol

The initial steps of the pathway are well-established and involve the following key enzymes[1][2][3]:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol.

The following diagram illustrates the upstream portion of the this compound biosynthetic pathway.

Figure 1: Upstream biosynthetic pathway leading to resveratrol formation.

Downstream Pathway: Formation of this compound

This compound is a dimer of resveratrol. Its formation is proposed to occur via an oxidative coupling mechanism[3]. While the exact enzymes responsible for this dimerization in Gnetum species have not been definitively identified, several classes of enzymes are known to catalyze such reactions in plants:

-

Laccases: Copper-containing oxidases that can oxidize a wide range of phenolic compounds.

-

Peroxidases: Heme-containing enzymes that catalyze the oxidation of substrates in the presence of hydrogen peroxide.

-

Cytochrome P450 Enzymes: A large and diverse group of enzymes involved in various oxidative reactions.

Further research is required to isolate and characterize the specific enzymes that catalyze the regioselective coupling of resveratrol to form this compound in Gnetum.

The following diagram depicts the proposed final step in the this compound biosynthetic pathway.

Figure 2: Proposed oxidative dimerization of resveratrol to form this compound.

Quantitative Data

Transcriptomic studies on Gnetum parvifolium have provided valuable quantitative data on the expression of genes involved in the stilbenoid biosynthetic pathway. The following tables summarize the relative expression levels of key biosynthetic genes in different tissues and under stress conditions.

Table 1: Relative Expression of Stilbenoid Biosynthesis Genes in Different Tissues of Gnetum parvifolium [1]

| Gene | Leaf | Stem | Root | Mature Fruit (Flesh) | Mature Fruit (Seed) |

| PAL-like | High | Moderate | Low | High | High |

| C4H-like | High | Moderate | Low | High | High |

| 4CL-like | High | High | Moderate | High | High |

| STS-like | High | Low | Low | High | High |

Table 2: Relative Expression of Stilbenoid Biosynthesis Genes in Gnetum parvifolium Seedlings Under Stress [1]

| Gene | Control | High Temperature (40°C) | UV-C Treatment |

| PAL-like | Low | Induced | Strongly Induced |

| C4H-like | Low | Induced | Induced |

| 4CL-like | Low | Induced | Induced |

| STS-like | Low | Strongly Induced | Strongly Induced |

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of Stilbenoids

A common method for the analysis of stilbenoids from Gnetum species involves the following steps:

-

Sample Preparation: Plant material (e.g., leaves, stems, seeds) is freeze-dried and ground to a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, such as 80% methanol or ethanol, often with sonication to improve efficiency[4][5][6][7][8][9][10].

-

Purification (Optional): Solid-phase extraction (SPE) with a C18 cartridge can be used to remove interfering compounds.

-

Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the preferred method for the separation, identification, and quantification of stilbenoids[10]. Authentic standards of resveratrol and, if available, this compound are used for calibration.

Enzyme Assays

A general protocol for assaying STS activity from plant extracts or recombinant protein is as follows:

-

Enzyme Extraction: Plant tissue is ground in liquid nitrogen and homogenized in an extraction buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Assay Mixture: The reaction mixture typically contains the enzyme extract, p-coumaroyl-CoA, [¹⁴C]-malonyl-CoA (for radioactive detection) or unlabeled malonyl-CoA (for LC-MS detection), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: The reaction is stopped, and the product (resveratrol) is extracted with an organic solvent (e.g., ethyl acetate).

-

Detection and Quantification: The extracted resveratrol is quantified using liquid scintillation counting (if radiolabeled substrate is used) or by LC-MS.

General spectrophotometric assays can be used to screen for laccase and peroxidase activity in Gnetum extracts:

-

Laccase Assay: Laccase activity can be determined by monitoring the oxidation of a substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) at 420 nm. The assay mixture contains the enzyme extract, ABTS, and a suitable buffer (e.g., sodium acetate buffer, pH 5.0).

-

Peroxidase Assay: Peroxidase activity can be measured by following the oxidation of a substrate like guaiacol in the presence of hydrogen peroxide. The formation of the colored product is monitored at 470 nm. The reaction mixture includes the enzyme extract, guaiacol, H₂O₂, and a buffer (e.g., potassium phosphate buffer, pH 6.0).

Gene Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is a standard method to quantify the expression levels of biosynthetic genes:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Gnetum tissues using a suitable kit, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.

-

Primer Design: Gene-specific primers for the target genes (PAL, C4H, 4CL, STS, and candidate oxidative enzymes) and a reference gene (e.g., actin or ubiquitin) are designed.

-

qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based detection method. The reaction includes cDNA, gene-specific primers, and SYBR Green master mix.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for the identification and characterization of genes and enzymes involved in the this compound biosynthetic pathway.

Figure 3: A logical workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Gnetum species originates from the well-characterized phenylpropanoid pathway, leading to the formation of the resveratrol monomer. The subsequent and critical step is the oxidative dimerization of resveratrol. While the general mechanism is understood, the specific enzymes catalyzing this reaction in Gnetum remain to be definitively identified and characterized.

Future research should focus on:

-

Identification of Dimerizing Enzymes: Utilizing transcriptomic and proteomic data to identify candidate laccases, peroxidases, or cytochrome P450s that are co-expressed with the upstream stilbenoid biosynthesis genes.

-

Functional Characterization: Heterologous expression and in vitro characterization of these candidate enzymes to confirm their ability to catalyze the specific dimerization of resveratrol to this compound.

-

Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies in microbial or plant systems could be employed for the sustainable production of this compound for pharmaceutical applications.

This technical guide provides a solid foundation for researchers to delve into the fascinating biochemistry of stilbenoid biosynthesis in Gnetum and to contribute to the future development of this compound as a potential therapeutic agent.

References

- 1. Frontiers | Transcriptome Characterization of Gnetum parvifolium Reveals Candidate Genes Involved in Important Secondary Metabolic Pathways of Flavonoids and Stilbenoids [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stilbenoids from the melinjo (Gnetum gnemon L.) fruit modulate cytokine production in murine Peyer's patch cells ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] ANGIOTENSIN CONVERTING ENZYME INHIBITORY ACTIVITY OF MELINJO (GNETUM GNEMON L.) SEED EXTRACTS AND MOLECULAR DOCKING OF ITS STILBENE CONSTITUENTS | Semantic Scholar [semanticscholar.org]

- 9. librarysearch.middlebury.edu [librarysearch.middlebury.edu]

- 10. mdpi.com [mdpi.com]

Gnetifolin K: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin K, a stilbenoid predominantly found in the lianas of Gnetum species, such as Gnetum parvifolium, is a natural phenolic compound that has garnered increasing interest within the scientific community. Stilbenoids, a class of compounds to which the well-studied resveratrol belongs, are known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological activities, with a focus on its anti-inflammatory, and potential anticancer and neuroprotective properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

This compound and related stilbenoids from Gnetum species have demonstrated significant anti-inflammatory potential. The primary mechanism appears to be the inhibition of pro-inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Markers

While specific IC50 values for this compound are not widely reported, studies on structurally similar stilbenes isolated from Gnetum parvifolium provide valuable insights into its potential potency. A range of stilbenoid compounds from this plant have shown significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) release in BV-2 microglial cells, with IC50 values ranging from 0.35 to 16.1 μM[1]. The more potent compounds in these studies were also found to decrease the mRNA levels of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner[1].

| Compound Class | Target | Cell Line | IC50 Range | Reference |

| Stilbenes from Gnetum parvifolium | LPS-induced Nitric Oxide (NO) release | BV-2 microglia | 0.35 - 16.1 μM | [1] |

Experimental Protocol: In Vitro Anti-Neuroinflammatory Activity Assay

The following is a representative protocol for assessing the anti-neuroinflammatory activity of compounds like this compound, based on methodologies used for similar stilbenoids[1].

1. Cell Culture and Treatment:

-

BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Cells are then pre-treated with various concentrations of this compound for 1 hour.

-

Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

50 µL of supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve.

3. Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Cytokines:

-

BV-2 cells are treated as described in step 1.

-

After a 6-hour incubation with LPS, total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green master mix and specific primers for iNOS, IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Signaling Pathway: Inhibition of NF-κB Mediated Inflammation

The anti-inflammatory effects of many stilbenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound is still emerging, it is hypothesized to follow a similar mechanism. Upon stimulation by LPS, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Stilbenoids are well-documented for their potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of cell proliferation.

Experimental Protocol: Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT assay.

1. Cell Culture and Treatment:

-

A human cancer cell line (e.g., a colon cancer line like SW480) is cultured in an appropriate medium with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in a 96-well plate and incubated overnight.

-

The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.

2. MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Signaling Pathway: Induction of Apoptosis

This compound is expected to induce apoptosis in cancer cells, a process of programmed cell death crucial for tissue homeostasis. The induction of apoptosis can be assessed by examining the expression of key proteins in the apoptotic cascade.

Caption: this compound's potential mechanism for apoptosis induction in cancer cells.

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

1. Protein Extraction:

-

Cancer cells are treated with this compound for a specified time.

-

Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay.

2. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Effects

Emerging evidence suggests that stilbenoids possess neuroprotective properties, which could be beneficial in the context of neurodegenerative diseases.

Experimental Workflow: Assessing Neuroprotection

A typical workflow to investigate the neuroprotective effects of this compound would involve an in vitro model of neuronal damage.

Caption: Experimental workflow to evaluate the neuroprotective effects of this compound.

Conclusion

This compound, a stilbenoid from the Gnetum genus, demonstrates significant potential as a bioactive compound with anti-inflammatory, anticancer, and neuroprotective properties. While direct quantitative data for this compound is still somewhat limited, research on closely related stilbenoids provides a strong foundation for its purported activities. The methodologies and signaling pathways described in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets of this compound and conducting more extensive in vivo studies to validate its efficacy and safety.

References

Gnetifolin K: A Preliminary Technical Overview of its Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin K, a stilbenoid compound, has been identified in plant species of the Gnetum genus, notably Gnetum montanum and Gnetum africanum. Stilbenoids are a class of natural phenols that have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. While comprehensive anticancer screening specifically for this compound is not extensively documented in publicly available literature, preliminary studies on extracts from its source plants and related compounds provide valuable insights into its potential as an anticancer agent. This technical guide synthesizes the available data to offer a preliminary understanding of this compound's anticancer profile, focusing on cytotoxicity, effects on cell cycle and apoptosis, and modulation of signaling pathways.

Data Presentation: Cytotoxicity Studies

Direct quantitative data on the cytotoxic effects of isolated this compound is limited. However, studies on extracts of Gnetum montanum, which contains this compound, and on related compounds isolated from the same plant, provide preliminary cytotoxicity data against various cancer cell lines.

| Compound/Extract | Cell Line | Assay | IC50 Value |

| Gnetum montanum Extract (GME) | SW480 (Human colon cancer) | MTS | 78.25 µg/mL (48h) |

| Gnetum montanum Extract (GME) | SW480 (Human colon cancer) | MTS | 50.77 µg/mL (72h) |

| Isorhapontigenin¹ | HepG2 (Human liver cancer) | Not Specified | 63.48 ± 3.63 µg/mL |

¹Isorhapontigenin was isolated from Gnetum montanum in the same study as this compound. While the study evaluated this compound's cytotoxicity, the abstract only specified the IC50 for isorhapontigenin[1][2].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary anticancer screening of compounds and extracts from Gnetum species.

Cell Viability Assay (MTS Assay)

The anti-proliferative activity of a compound or extract can be determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: Cancer cells (e.g., SW480) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Gnetum montanum extract from 0–120 μg/mL) in triplicate for different time points (e.g., 24, 48, and 72 hours).

-

MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each well.

-

Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength (typically 490 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Analysis (DAPI Staining)

4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic bodies.

-

Cell Treatment: Cells are cultured on coverslips in a petri dish and treated with the test compound for a specified duration.

-

Fixation: The cells are washed with phosphate-buffered saline (PBS) and fixed with a fixative solution (e.g., 4% paraformaldehyde).

-

Staining: The fixed cells are then stained with a DAPI solution in the dark.

-

Visualization: After washing to remove excess stain, the coverslips are mounted on microscope slides. The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei (apoptotic bodies).

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the test compound for a set time, then harvested by trypsinization and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI stain. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Mandatory Visualization

Signaling Pathway Diagram

A study on a Gnetum montanum extract (GME), which contains this compound, suggested that its anticancer effects in SW480 colon cancer cells are mediated through the inhibition of the AKT signaling pathway[3].

Caption: Proposed AKT signaling pathway modulation by Gnetum montanum extract.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preliminary in vitro screening of a natural compound for anticancer activity.

Caption: General workflow for preliminary in vitro anticancer screening.

References

In Vitro Antioxidant Capacity of Gnetifolin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gnetifolin K, an oligostilbenoid found in Gnetum species, is a member of a class of polyphenolic compounds recognized for their potential health benefits, including antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound and structurally related compounds. Due to the limited availability of direct quantitative data for this compound in commonly used antioxidant assays, this document also includes data from analogous stilbenoids isolated from Gnetum gnemon to provide a broader context for its potential activity. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research. Additionally, this guide outlines the putative signaling pathways through which this compound may exert its antioxidant effects, supported by visualizations to clarify these complex biological processes.

Quantitative Antioxidant Capacity Data

The direct assessment of this compound's antioxidant capacity using a comprehensive suite of in vitro assays is not extensively documented in publicly available literature. However, studies on extracts from Gnetum species and isolated stilbenoid analogs provide valuable insights into its potential efficacy.

Table 1: Oxygen Radical Absorbance Capacity (ORAC) of Stilbenoids from Gnetum gnemon [1]

| Compound | Class | ORAC Value (Trolox Equivalents/mol) |

| This compound (Isolate C) | Stilbene Derivative | Data not available in the cited study, but was part of the isolate tested for DPPH activity |

| trans-Resveratrol | Stilbene Monomer | 1.8 ± 0.1 |

| Gnetin C | Stilbene Dimer | 2.5 ± 0.1 |

| Gnemonoside A | Stilbene Dimer Glucoside | 1.9 ± 0.1 |

| Gnemonoside C | Stilbene Dimer Glucoside | 2.2 ± 0.1 |

| Gnemonoside D | Stilbene Dimer Glucoside | 2.0 ± 0.1 |

| Gnetin E | Stilbene Tetramer | 0.4 ± 0.0 |

| L-Ascorbic Acid (Standard) | Standard Antioxidant | 0.3 ± 0.0 |

| Trolox (Standard) | Standard Antioxidant | 1.0 |

Data is expressed as the mean ± SD of three experiments.[1]

Table 2: DPPH Radical Scavenging Activity of an Isolate Containing this compound from Gnetum gnemon [2]

| Sample | IC50 (ppm) |

| Isolate C (containing Gnetol and (+)-lirioresinol B, structurally related to this compound) | 216.14 |

| Prenylated Isolate C | 240.13 |

Note: The study did not report a specific IC50 value for pure this compound.

Experimental Protocols

The following are detailed methodologies for standard in vitro antioxidant capacity assays that can be applied to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which a series of dilutions are made.

-

Reaction Mixture: A defined volume of the this compound solution is mixed with the DPPH working solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare various concentrations.

-

Reaction Mixture: A small volume of the this compound solution is added to the ABTS•+ working solution.

-

Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation of Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

-

Sample Preparation: this compound is dissolved in a suitable solvent.

-

Reaction Mixture: A small aliquot of the sample solution is mixed with the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

-

Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

-

Calculation of Reducing Power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method that measures the antioxidant activity of a compound within a cellular environment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).

Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are a commonly used cell line for this assay. Cells are cultured to confluence in a suitable medium.

-

Cell Plating: Cells are seeded into a 96-well plate and allowed to attach overnight.

-

Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA. The diacetate group is cleaved by intracellular esterases, trapping the non-fluorescent DCFH within the cells.

-

Treatment with Antioxidant: The cells are then treated with various concentrations of this compound.

-

Induction of Oxidative Stress: After an incubation period, a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.

-

Fluorescence Measurement: The fluorescence is measured at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Calculation of CAA: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Signaling Pathways and Mechanisms of Action

Polyphenolic compounds like this compound are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include those encoding for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis. While direct evidence for this compound is pending, it is plausible that it activates this protective pathway.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Inhibition of Reactive Oxygen Species (ROS) Production

This compound, as a polyphenolic compound, is expected to directly scavenge free radicals, thereby inhibiting the propagation of radical chain reactions. Furthermore, some stilbenoids have been shown to inhibit enzymes involved in ROS production, such as NADPH oxidases (NOX). By reducing the cellular burden of ROS, this compound can protect cellular components, including lipids, proteins, and DNA, from oxidative damage.

Caption: Mechanisms of ROS inhibition by this compound.

Conclusion and Future Directions

The available evidence, primarily from studies on related oligostilbenoids from Gnetum species, suggests that this compound possesses significant antioxidant potential. Its chemical structure, rich in phenolic hydroxyl groups, supports its capacity for direct radical scavenging. Furthermore, it is highly probable that this compound can modulate cellular antioxidant defenses through the activation of key signaling pathways such as the Keap1-Nrf2 system.

To fully elucidate the in vitro antioxidant capacity of this compound, further research is warranted. Specifically, future studies should focus on:

-

Quantitative analysis of pure this compound using a battery of standardized antioxidant assays, including DPPH, ABTS, FRAP, and ORAC, to establish its specific activity and allow for direct comparison with other antioxidants.

-

Cellular antioxidant activity assays using various cell lines to determine its bioavailability and efficacy in a biological context.

-

Mechanistic studies to confirm the activation of the Nrf2 pathway and identify other potential molecular targets involved in its antioxidant effects.

A thorough understanding of the in vitro antioxidant profile of this compound will be instrumental for its further development as a potential therapeutic agent in conditions associated with oxidative stress.

References

Gnetifolin K: A Technical Deep Dive into its Anti-inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetifolin K, a stilbenoid found in the Gnetum species, is emerging as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects. While research is ongoing, preliminary evidence suggests that this compound may modulate key inflammatory pathways, positioning it as a candidate for further investigation in the development of novel anti-inflammatory agents. This document details the methodologies for investigating its efficacy and summarizes the known signaling pathways involved in its mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of acute and chronic diseases. The search for novel anti-inflammatory compounds with high efficacy and low toxicity is a critical area of pharmaceutical research. Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their diverse pharmacological activities. This compound, a member of this family, has been isolated from various Gnetum species. This guide will explore the methodologies to investigate its anti-inflammatory properties and the key signaling cascades it may influence.

In Vitro Anti-inflammatory Activity

Initial assessment of the anti-inflammatory potential of this compound is typically conducted using in vitro cell-based assays. A common model involves the use of murine macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic a pro-inflammatory environment.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of this compound to inhibit NO production is a key indicator of its anti-inflammatory potential.

Table 1: Quantitative Data on the Inhibition of Nitric Oxide Production by this compound and Related Compounds

| Compound | Cell Line | Stimulant | IC50 (µg/mL) | Positive Control | IC50 of Positive Control (µg/mL) |

| Isorhapotigenin (related stilbenoid) | RAW 264.7 | LPS | 79.88 ± 5.51[1][2] | L-NMMA | 7.90 ± 0.63[1] |

| This compound | RAW 264.7 | LPS | Data not available | L-NMMA | Data not available |

Note: While this compound was evaluated, specific IC50 values for its inhibition of NO production are not yet published in the available literature.

Modulation of Pro-inflammatory Cytokine Production

This compound's effect on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is a critical aspect of its anti-inflammatory profile.

Table 2: Quantitative Data on the Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cell Line | Stimulant | Cytokine | Inhibition Data |

| This compound | RAW 264.7 | LPS | TNF-α | Data not available |

| This compound | RAW 264.7 | LPS | IL-6 | Data not available |

| This compound | RAW 264.7 | LPS | IL-1β | Data not available |

Note: Specific data on the inhibitory effects of this compound on these cytokines are not currently available in the public domain.

Molecular Mechanisms of Action: Key Signaling Pathways

The anti-inflammatory effects of natural compounds are often attributed to their ability to modulate specific intracellular signaling pathways that regulate the inflammatory response. The primary pathways of interest for this compound include the NF-κB, MAPK, and NLRP3 inflammasome pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB transcription factor family plays a central role in regulating the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory drugs. It is hypothesized that this compound may exert its effects by preventing the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the active p65 subunit.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including p38, JNK, and ERK, are crucial mediators of cellular responses to external stressors, including inflammatory stimuli. The phosphorylation of these kinases leads to the activation of downstream transcription factors that promote the expression of inflammatory mediators. This compound may suppress inflammation by inhibiting the phosphorylation of p38, JNK, and/or ERK.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18. Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a variety of inflammatory diseases. This compound's potential to interfere with the assembly or activation of this complex warrants investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound.

In Vitro Assays

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration depending on the assay.

-

RAW 264.7 cells are seeded in a 96-well plate and treated as described in 4.1.1 for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a sodium nitrite standard curve.

-

RAW 264.7 cells are seeded in a 24-well plate and treated as described in 4.1.1. Supernatants are collected after an appropriate stimulation time (e.g., 6-24 hours).

-

The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

RAW 264.7 cells are seeded in a 6-well plate and treated as described in 4.1.1 for a shorter duration (e.g., 15-60 minutes) to observe phosphorylation events.

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assays

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure: a. Animals are divided into control, this compound-treated, and positive control (e.g., indomethacin) groups. b. This compound is administered orally or intraperitoneally at various doses 1 hour before the induction of inflammation. c. Inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw. d. Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. e. The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. The methodologies outlined in this guide provide a robust framework for its further investigation. Future research should focus on obtaining definitive quantitative data on its inhibitory effects on key inflammatory mediators and elucidating its precise mechanisms of action on the NF-κB, MAPK, and NLRP3 inflammasome pathways. Furthermore, comprehensive in vivo studies are essential to validate its therapeutic potential in preclinical models of inflammatory diseases. The exploration of structure-activity relationships among this compound and its analogues could also pave the way for the design of more potent and selective anti-inflammatory agents.

References

Gnetifolin K and its Derivatives: A Technical Overview of their Characterization and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin K is a member of the stilbenoid family of compounds, which are naturally occurring phenolic compounds found in various plant species, notably in the genus Gnetum. Stilbenoids, including this compound and its derivatives, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds are phytoalexins, produced by plants in response to stress, such as fungal infections or UV radiation. This technical guide provides a comprehensive overview of the characterization of this compound and its derivatives, including detailed experimental protocols, quantitative data on their biological activities, and an exploration of the signaling pathways they modulate. While specific data for this compound is limited, this guide draws upon the broader knowledge of the Gnetifolin family and related stilbenoids to offer a thorough understanding of this promising class of natural products.

Characterization of this compound and its Derivatives

The characterization of this compound and its derivatives involves a multi-step process that begins with isolation and purification from their natural sources, followed by structural elucidation using various spectroscopic and spectrometric techniques.

Isolation and Purification

Gnetifolins are typically isolated from the lianas, seeds, or roots of Gnetum species, such as Gnetum parvifolium and Gnetum montanum.[1][2] The general workflow for their isolation is depicted below.

References

Investigating the Ethnobotanical Uses of Gnetum for Gnetifolin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genus Gnetum and its Ethnobotanical Significance

The genus Gnetum encompasses a group of gymnosperms, primarily tropical evergreen trees, shrubs, and lianas, that are a rich source of bioactive compounds.[1] Traditionally, various parts of Gnetum plants have been utilized in folk medicine across Asia and Africa to treat a range of ailments. Ethnobotanical evidence points to the use of these plants for conditions such as arthritis, bronchitis, asthma, fever, and pain, suggesting the presence of compounds with anti-inflammatory and analgesic properties.[1] This guide focuses on Gnetifolin K, a stilbenoid found within several Gnetum species, and explores its potential therapeutic applications based on the ethnobotanical background of its source plants.

While direct quantitative data on the specific biological activities of this compound are not extensively available in current literature, the well-documented traditional uses of Gnetum species provide a strong foundation for investigating this compound as a potential therapeutic agent. This guide will synthesize the available information on the ethnobotany of Gnetum, the known biological activities of related stilbenoids, and the probable molecular pathways involved, offering a roadmap for future research and drug development.

This compound: A Stilbenoid of Interest from Gnetum

This compound is a stilbenoid, a class of natural phenols, that has been identified in several species of the Gnetum genus, including Gnetum parvifolium, Gnetum latifolium, and Gnetum africanum. Stilbenoids are recognized for their diverse pharmacological activities, and their presence in traditionally used medicinal plants makes them compelling candidates for further scientific investigation.

Ethnobotanical Uses of Gnetum Species Containing this compound

The traditional medicinal applications of Gnetum species that are known sources of this compound offer valuable insights into its potential therapeutic effects. The table below summarizes the documented ethnobotanical uses of these plants, which are predominantly associated with the treatment of inflammatory conditions and pain.

| Gnetum Species | Traditional Medicinal Uses | Geographic Region of Use |

| Gnetum parvifolium | Treatment of rheumatism, fever, and malaria. | Southeast Asia |

| Gnetum latifolium | Used for bone injuries, rheumatic pains, and waist pains. | Malaysia |

| Gnetum africanum | Employed for its purported medicinal properties, including treatment of enlarged spleens and sore throats. | West and Central Africa |

Experimental Protocols: Extraction and Isolation of Stilbenoids from Gnetum

While a specific, standardized protocol for the extraction and isolation of this compound is not detailed in the available literature, a general methodology for isolating stilbenoids from Gnetum species can be adapted. The following protocol is a composite based on common phytochemical practices for this class of compounds.

4.1. Plant Material Collection and Preparation

-

Collection: Collect the relevant plant parts (e.g., stems, leaves) of the desired Gnetum species.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

4.2. Extraction

-

Solvent Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for a period of 24-72 hours with occasional agitation. The process should be repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

4.3. Fractionation

-

Liquid-Liquid Partitioning: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Stilbenoids are typically found in the ethyl acetate and chloroform fractions.

4.4. Isolation and Purification

-

Column Chromatography: Isolate the stilbenoid-rich fractions using column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purify the isolated fractions containing this compound using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol). Monitor the eluent with a UV detector to collect the desired compound.

4.5. Structure Elucidation

-

Confirm the structure of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Caption: Workflow for the Extraction and Isolation of this compound.

Biological Activities and Potential Mechanisms of Action

While specific quantitative data for this compound's anti-inflammatory and analgesic activities are limited, the activities of other stilbenoids from Gnetum and the traditional uses of the source plants strongly suggest its potential in these areas.

5.1. Anti-inflammatory Activity

The ethnobotanical use of Gnetum species for treating inflammatory conditions like arthritis and rheumatism points to the potential anti-inflammatory effects of their constituents. Stilbenoids, as a class, are known to exert anti-inflammatory effects through various mechanisms.

5.2. Analgesic Activity

The traditional application of Gnetum for pain relief suggests that its bioactive compounds may possess analgesic properties. The potential mechanisms could involve the inhibition of inflammatory mediators that contribute to pain signaling.

5.3. Probable Signaling Pathways

Based on the known mechanisms of other anti-inflammatory stilbenoids, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

5.3.1. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many natural anti-inflammatory compounds act by inhibiting this pathway.

Caption: Hypothetical Inhibition of the NF-κB Pathway by this compound.

5.3.2. MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which, upon activation, lead to the production of inflammatory mediators.

Caption: Hypothetical Inhibition of the p38 MAPK Pathway by this compound.

Quantitative Data on Related Stilbenoids

While quantitative data for this compound is scarce, data from other stilbenoids isolated from Gnetum and other plant sources can provide a comparative context for its potential potency.

| Stilbenoid | Biological Activity | Assay | IC₅₀ / Effective Dose | Source |

| Resveratrol | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~25 µM | Vitis vinifera |

| Pterostilbene | Anti-inflammatory | LPS-induced PGE₂ production in RAW 264.7 cells | ~10 µM | Pterocarpus marsupium |

| Gnetin C | Anti-inflammatory | Inhibition of TNF-α production | ~5 µM | Gnetum gnemon |

Conclusion and Future Directions

The ethnobotanical uses of Gnetum species provide a compelling rationale for the investigation of this compound as a potential anti-inflammatory and analgesic agent. While direct experimental evidence for its specific biological activities and mechanisms of action is currently limited, the information available on related stilbenoids suggests that this compound likely modulates key inflammatory pathways such as NF-κB and MAPK.

Future research should focus on:

-

Isolation and Characterization: Developing a robust and scalable protocol for the isolation of high-purity this compound.

-

In Vitro Bioassays: Quantitatively assessing the anti-inflammatory and analgesic properties of this compound using a panel of in vitro assays (e.g., measurement of inflammatory mediators like NO, PGE₂, and cytokines).

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammation and pain to determine its therapeutic potential and effective dose range.

-

Mechanistic Studies: Investigating the precise molecular mechanisms of action of this compound, with a focus on its effects on the NF-κB and MAPK signaling pathways using techniques such as Western blotting, qPCR, and reporter gene assays.

A thorough investigation of this compound, guided by its ethnobotanical origins, holds significant promise for the development of new and effective therapies for inflammatory diseases and pain management.

References

Gnetifolin K: A Technical Whitepaper on Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetifolin K, a stilbenoid predominantly found in the genus Gnetum, has emerged as a promising natural compound with significant therapeutic potential. This document provides a comprehensive technical overview of the known molecular targets and signaling pathways modulated by this compound. Drawing from available preclinical data on this compound and its closely related analogs, this paper synthesizes the current understanding of its anti-inflammatory and anti-cancer properties. Key molecular interactions and their downstream effects are detailed, supported by quantitative data where available. Furthermore, this guide outlines established experimental protocols relevant to the investigation of this compound's mechanisms of action, and presents visual representations of implicated signaling pathways to facilitate a deeper understanding of its therapeutic promise.

Introduction

Stilbenoids, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities. This compound, a resveratrol dimer, is a member of this class and has garnered interest for its potential applications in oncology and inflammatory diseases. While research on this compound is ongoing, studies on closely related stilbenoids, such as Gnetin C and Gnetifolin F, provide valuable insights into its probable molecular mechanisms. This whitepaper aims to consolidate the existing knowledge to guide further research and drug development efforts centered on this compound.

Molecular Targets

Based on current research, the molecular targets of this compound and its analogs can be broadly categorized into those involved in cancer progression and inflammation.

Cancer-Related Targets